1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane
Description
1-(Oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane (CAS: 2310014-87-8) is a heterocyclic compound featuring a 1,4-diazepane core substituted with oxane-4-carbonyl and thian-4-yl groups. Its molecular formula is C₁₅H₂₆N₂O₃, with a molecular weight of 282.38 g/mol (calculated from SMILES: O=C(C1CCOCC1)N1CCCN(CC1)C1CCOC1) . Its structural uniqueness lies in the combination of oxygen-rich oxane and sulfur-containing thian moieties, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
oxan-4-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2S/c19-16(14-2-10-20-11-3-14)18-7-1-6-17(8-9-18)15-4-12-21-13-5-15/h14-15H,1-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJPFULEMNFFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CCOCC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar 1,4-Diazepane Derivatives
The following table and analysis compare the target compound with structurally related 1,4-diazepane derivatives, focusing on substituents, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives
Substituent-Driven Functional Differences
Oxane/Thian vs. Aromatic Heterocycles
- However, the thian-4-yl (sulfur-containing) moiety may increase lipophilicity, balancing solubility and membrane permeability.
- In contrast, 1-(3-(3-chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane () features a chlorophenylpyrazole group, which enhances binding to serotonin receptors due to aromatic stacking and halogen interactions . This highlights how electron-withdrawing substituents (e.g., chlorine) and aromatic systems optimize receptor affinity.
Therapeutic Target Specificity
- The orexin receptor antagonist () incorporates a pyrimidine-triazole-benzoyl scaffold, demonstrating that bulkier substituents are critical for targeting G-protein-coupled receptors (GPCRs) like orexin . The target compound’s smaller substituents (oxane/thian) may limit GPCR engagement but could favor enzyme inhibition or allosteric modulation.
Notes
- Substitutions on the 1,4-diazepane core dictate target engagement, solubility, and metabolic fate, necessitating further structure-activity relationship (SAR) studies.
This analysis synthesizes fragmented data from diverse sources, emphasizing substituent-driven functional divergence among 1,4-diazepane derivatives.
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing 1-(oxane-4-carbonyl)-4-(thian-4-yl)-1,4-diazepane?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the diazepane core via cyclization of precursor amines under controlled pH and temperature (e.g., 50–80°C) .
- Step 2: Introduction of the thian-4-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance yield .
- Step 3: Oxane-4-carbonyl incorporation using a coupling agent (e.g., DCC/DMAP) in dichloromethane at 0–25°C .
Optimization Strategies: - Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies functional groups (e.g., oxane carbonyl at ~170 ppm in ¹³C NMR) and confirms regioselectivity .
- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities in the diazepane-thian linkage .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical values within 3 ppm error) .
- HPLC-PDA: Assesses purity (>98%) and detects byproducts from incomplete coupling reactions .
Advanced: How do structural analogs with modified oxane/thian groups affect biological target interactions?
Methodological Answer:
- SAR Studies:
- Oxane Modifications: Replacing oxane-4-carbonyl with cyclopropanecarbonyl (e.g., as in ) reduces steric hindrance, enhancing binding to serotonin receptors .
- Thian Substitutions: Thian-4-yl to thiophene-2-sulfonyl () increases hydrophilicity, altering pharmacokinetics (e.g., logP from 2.1 to 1.4) .
- Experimental Design:
- Use radioligand binding assays (e.g., 5-HT₆ receptor) to quantify affinity (Kᵢ values).
- Compare with computational docking simulations (AutoDock Vina) to validate binding poses .
Advanced: What computational approaches predict reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl group as electrophilic hotspot) .
- Molecular Dynamics (MD):
- Simulates solvation effects in aqueous/DMSO mixtures to guide solvent selection for reactions .
- ADMET Prediction:
- Tools like SwissADME estimate blood-brain barrier permeability (e.g., TPSA < 90 Ų favors CNS penetration) .
Data Contradiction: How to resolve discrepancies in reported synthetic yields (40–75%) across studies?
Methodological Answer:
- Root Cause Analysis:
- Catalyst Variability: Use of Et₃N (70% yield) vs. DBU (45% yield) in thian group substitution .
- Temperature Gradients: Higher yields correlate with stepwise heating (25°C → 60°C) during cyclization .
- Resolution Protocol:
- Conduct Design of Experiments (DoE) to isolate critical factors (e.g., solvent polarity, catalyst loading).
- Validate via replicated trials under standardized conditions .
Reaction Optimization: What strategies improve efficiency of oxane-4-carbonyl introduction?
Methodological Answer:
- Coupling Agent Screening:
- EDC/HOBt outperforms DCC in minimizing racemization (yield increases from 60% to 85%) .
- Solvent Effects:
- Tetrahydrofuran (THF) enhances solubility of diazepane intermediates vs. DCM .
- In Situ Monitoring:
- Use FT-IR to track carbonyl stretching (1720 cm⁻¹) and optimize reaction termination time .
Advanced: How to design a stability study for this compound under physiological conditions?
Methodological Answer:
- Buffer Systems:
- Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .
- Analytical Endpoints:
- LC-MS/MS quantifies degradation products (e.g., hydrolyzed oxane moiety).
- Circular Dichroism (CD) monitors conformational changes in the diazepane ring .
Mechanistic Insight: What is the proposed pathway for metabolic oxidation of the thian moiety?
Methodological Answer:
- In Vitro Models:
- Use human liver microsomes (HLMs) with NADPH cofactor to simulate Phase I metabolism .
- Metabolite Identification:
- UPLC-QTOF detects sulfoxide and sulfone derivatives (m/z +16 and +32 Da shifts) .
- Enzyme Inhibition:
- Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to confirm isoform specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
